PI3Kbeta-Preferring Isoform Selectivity Profile vs. PI3Kalpha-Selective Example 330
Example 215 (target compound) exhibits a PI3Kbeta Ki of 41 nM and a PI3Kalpha Ki of 200 nM, yielding a 4.9-fold selectivity for beta over alpha. In contrast, Example 330 from the same patent shows a PI3Kalpha Ki of 7 nM [1], representing a 28.6-fold higher alpha potency but lacking the beta preference. This divergent selectivity fingerprint is measured under identical assay conditions (AlphaScreen, 20 min, Sf9 baculovirus co-expressing p85alpha), enabling direct comparison [2].
| Evidence Dimension | PI3K isoform selectivity (Ki ratio alpha:beta) |
|---|---|
| Target Compound Data | PI3Kalpha Ki = 200 nM, PI3Kbeta Ki = 41 nM (alpha/beta ratio = 4.9) |
| Comparator Or Baseline | Example 330 (US8772480, 330): PI3Kalpha Ki = 7 nM (beta Ki not determined in same dataset; alpha preference dominant) |
| Quantified Difference | 4.9-fold beta selectivity vs. alpha-dominant profile |
| Conditions | PI3K AlphaScreen assay (PerkinElmer); Human N-terminal poly-His tagged PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85alpha; 20 min incubation |
Why This Matters
Researchers studying PI3Kbeta-dependent pathways (e.g., PTEN-deficient tumors, thrombosis models) can select Example 215 with confidence, whereas Example 330 is inappropriate due to its alpha-dominant profile.
- [1] BindingDB (2014) 'BDBM50401257 (CHEMBL2206903 | US8772480, 330)'. BindingDB Entry 50040868. View Source
- [2] BindingDB (2014) 'BDBM50394852 (CHEMBL2165011 | US8772480, 215)'. BindingDB Entry 6382. View Source
